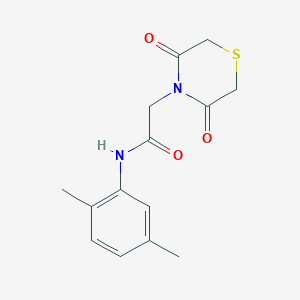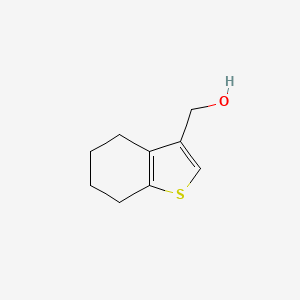![molecular formula C20H26N4O2 B2580584 1-{1-[2-(1-メチル-1H-インドール-3-イル)アセチル]アゼチジン-3-イル}ピペリジン-4-カルボキサミド CAS No. 2188202-75-5](/img/structure/B2580584.png)
1-{1-[2-(1-メチル-1H-インドール-3-イル)アセチル]アゼチジン-3-イル}ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
科学的研究の応用
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.
Result of Action
A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions . Indole derivatives, including 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide, are known to bind with high affinity to multiple receptors . This makes them useful in the development of new biologically active compounds .
Cellular Effects
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, indicating their potential role in cellular antiviral responses .
Molecular Mechanism
The molecular mechanism of action of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have been found to inhibit tubulin polymerization, suggesting a potential mechanism of action for this compound .
準備方法
The synthesis of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
This compound can undergo various chemical reactions, including:
類似化合物との比較
Similar compounds include other indole derivatives, such as:
1-methyl-1H-indole-3-carboxamide: Known for its anticancer and antimicrobial activities.
1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals and known for its biological activities.
1-(1H-indol-3-yl)propan-2-one:
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of the azetidine and piperidine rings, which may confer additional biological activities and enhance its binding affinity to molecular targets .
特性
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKPUYIJZTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carbonyl}piperidine-4-carboxamide](/img/structure/B2580502.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)
![6-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2580507.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)

![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)


![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2580523.png)

